Lazabemide hydrochloride is a reversible and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of dopamine in the brain. The inhibition of MAO-B by compounds such as lazabemide has been explored for therapeutic applications in various neurological and psychiatric disorders. This comprehensive analysis will delve into the mechanism of action of lazabemide and its applications across different fields, drawing on data from multiple research studies.
Lazabemide has been investigated as an aid for smoking cessation due to its ability to inhibit MAO-B, which is reduced in smokers. A double-blind, randomized, placebo-controlled study showed that lazabemide could promote smoking cessation, with higher abstinence rates observed in the groups receiving lazabemide compared to placebo. However, the study was discontinued prematurely due to liver toxicity observed in other indications, highlighting the need for MAO-B inhibitors with an acceptable toxicity profile1.
One of the most promising applications of lazabemide is in the treatment of Parkinson's disease (PD). Lazabemide has been shown to delay the progression of disability in early PD, reducing the risk of reaching disability sufficient to require levodopa therapy by 51% compared to placebo-treated subjects2. Additionally, a controlled trial of lazabemide in untreated PD found that the drug was well tolerated and led to significant improvements in activities of daily living9. The design and evaluation of an l-Dopa–lazabemide prodrug have also been proposed to enhance the bioavailability and efficacy of l-Dopa treatment for PD3.
The antioxidant activity of lazabemide has been explored as a potential treatment for neurodegenerative diseases like Alzheimer's disease (AD). Lazabemide was found to inhibit lipid peroxidation in neuronal membranes, which could help mitigate oxidative stress-related damage in AD4.
Further research into lazabemide derivatives has been conducted to evaluate their potential as inhibitors of MAO-A or MAO-B. These studies have led to the identification of compounds with significant inhibitory activity, which could provide new avenues for the treatment of conditions associated with monoamine dysregulation5.
A safety study of lazabemide in patients with PD focused on its effects on cardiac arrhythmias and blood pressure. The study concluded that lazabemide did not induce clinically significant arrhythmias but may increase the asymptomatic orthostatic drop in systolic blood pressure10.
Lazabemide hydrochloride falls under the category of monoamine oxidase inhibitors, which are a class of drugs that inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, lazabemide hydrochloride can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegenerative diseases.
The synthesis of lazabemide hydrochloride involves several key steps:
The molecular structure of lazabemide hydrochloride can be summarized as follows:
The compound's molecular structure has been characterized using techniques such as mass spectrometry, which confirmed its empirical formula through accurate mass measurements . The presence of isotopes, particularly chlorine isotopes, has also been observed in its mass spectrum.
Lazabemide hydrochloride participates in various chemical reactions primarily related to its role as a monoamine oxidase inhibitor:
The mechanism by which lazabemide hydrochloride exerts its effects involves:
Lazabemide hydrochloride exhibits several important physical and chemical properties:
Lazabemide hydrochloride has several scientific applications:
Lazabemide hydrochloride, chemically designated as N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride, is a selective monoamine oxidase B inhibitor with the empirical formula C~8~H~11~Cl~2~N~3~O and a molecular weight of 236.10 g/mol [1] . The compound features a pyridine ring substituted with chlorine at the 5-position, connected via a carboxamide linkage to an ethylenediamine moiety that exists in its protonated hydrochloride salt form. The molecular structure is characterized by the following identifiers:
X-ray crystallographic analysis or advanced spectroscopic studies have not revealed chiral centers within the molecule, indicating Lazabemide hydrochloride exists as a single stereochemical entity without enantiomeric forms. The planar pyridine ring and flexible ethylenediamine chain contribute to its molecular conformation, with the hydrochloride salt enhancing crystalline stability .
Table 1: Molecular Descriptors of Lazabemide Hydrochloride
Property | Value |
---|---|
IUPAC Name | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride |
Molecular Formula | C~8~H~11~Cl~2~N~3~O |
Molecular Weight | 236.10 g/mol |
CAS Registry Number | 103878-83-7 |
Carbon Hybridization | sp² (pyridine ring), sp³ (aliphatic chain) |
While detailed single-crystal X-ray diffraction data for Lazabemide hydrochloride is not publicly available in the provided sources, its synthesis and purification methods suggest characteristics of crystalline solids. The compound is typically isolated as a white to off-white crystalline powder [1]. Polymorphism—the ability of a compound to exist in multiple crystalline structures—has not been explicitly documented for Lazabemide hydrochloride. However, its structural analogs in MAO-B inhibitors (e.g., selegiline hydrochloride) frequently exhibit polymorphic behavior, suggesting potential for undiscovered forms.
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would likely reveal a sharp melting point, consistent with high crystallinity. Powder X-ray diffraction (PXRD) patterns would provide a fingerprint for batch-to-brystallinity consistency in pharmaceutical manufacturing [6].
Table 2: Solid-State Characterization Approaches
Technique | Expected Application |
---|---|
Powder XRD | Identification of crystalline phases and unit cell parameters |
DSC/TGA | Determination of melting/decomposition temperatures and thermal stability |
Dynamic Vapor Sorption | Hygroscopicity assessment under varying humidity |
Lazabemide hydrochloride exhibits high solubility in aqueous media and polar organic solvents such as water, ethanol, and methanol [1] . Quantitative solubility data across solvents is not fully reported in the available literature, but its hydrochloride salt form suggests enhanced water solubility relative to the free base.
The partition coefficient (log P), a critical determinant of membrane permeability, is not experimentally reported. However, its molecular structure—featuring a polar carboxamide group, ionizable amine, and aromatic chlorine—suggests intermediate lipophilicity. The experimental octanol-water distribution coefficient (log D) at physiological pH (7.4) can be inferred from related compounds:
Notably, prodrug strategies linking Lazabemide to L-Dopa via amide bonds exploit its amphiphilic properties to enhance blood-brain barrier penetration. This modification increases lipophilicity by masking polar groups while retaining solubility through ionizable moieties [3] [4].
Table 3: Solubility and Partition Behavior
Property | Characteristics |
---|---|
Aqueous Solubility | High (>50 mg/mL inferred from salt form) |
log P (Calculated) | ~1.2 (moderate lipophilicity) |
log D at pH 7.4 | <0.5 (due to protonated amine) |
Amphiphilicity | Demonstrated in membrane association studies |
Lazabemide hydrochloride demonstrates stability under standard storage conditions but exhibits pH-dependent degradation in solution. The compound is recommended for storage at room temperature, protected from light and moisture, indicating sensitivity to environmental factors [1] .
Chemical stability is further evidenced by its synthetic pathway: the use of protecting groups (e.g., tert-butyldimethylsilyl chloride for hydroxyl protection during prodrug synthesis) implies reactivity at sensitive sites under harsh conditions [3] [4]. Accelerated stability studies would likely confirm decomposition products including 5-chloropicolinic acid (from hydrolysis) and ethylenediamine derivatives.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7